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Executive Summary
CPI-1205 is a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog

2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] In the

context of metastatic castration-resistant prostate cancer (mCRPC), EZH2 has emerged as a

compelling therapeutic target due to its dual role in promoting tumor progression. EZH2 not

only acts canonically to repress tumor suppressor genes but also functions non-canonically as

a co-activator of the androgen receptor (AR), a key driver of prostate cancer growth.[3][4][5][6]

[7][8] This dual mechanism provided a strong rationale for the clinical development of CPI-1205
in mCRPC, particularly in combination with anti-androgen therapies.

The ProSTAR (NCT03480646) clinical trial, a Phase Ib/II study, was initiated to evaluate the

safety and efficacy of CPI-1205 in combination with enzalutamide or abiraterone/prednisone in

patients with mCRPC.[9][10] While preclinical data demonstrated synergistic anti-tumor activity,

the ProSTAR trial was ultimately discontinued in 2020 due to a lack of sufficient clinical efficacy.

This whitepaper provides an in-depth technical overview of CPI-1205, including its mechanism

of action, preclinical evidence, and a detailed summary of the ProSTAR clinical trial design and

outcomes.

Introduction: The Rationale for Targeting EZH2 in
mCRPC
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Metastatic castration-resistant prostate cancer remains a significant clinical challenge, with

resistance to androgen deprivation therapy (ADT) and second-generation anti-androgen agents

being a major hurdle. Epigenetic dysregulation is increasingly recognized as a key driver of

therapeutic resistance and disease progression. EZH2, a histone methyltransferase, is

frequently overexpressed in advanced prostate cancer and its elevated expression is

associated with poor prognosis.[2][11]

The therapeutic rationale for targeting EZH2 in mCRPC is twofold:

Canonical PRC2-dependent pathway: As the catalytic core of the PRC2 complex, EZH2

mediates the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic

mark. This leads to the silencing of tumor suppressor genes, promoting cancer cell

proliferation and survival.

Non-canonical PRC2-independent pathway: In prostate cancer, EZH2 can also function

independently of the PRC2 complex as a transcriptional co-activator for the androgen

receptor. This non-canonical activity enhances AR signaling, even in the castrate setting,

contributing to resistance to anti-androgen therapies.[3][4][6][8]

CPI-1205 was developed as a potent and selective inhibitor of EZH2's methyltransferase

activity, with the aim of simultaneously reactivating tumor suppressor genes and attenuating AR

signaling, thereby overcoming therapeutic resistance.[1][2]

Mechanism of Action of CPI-1205
CPI-1205 is an orally bioavailable, cofactor-competitive inhibitor of EZH2.[2] It binds to the S-

adenosyl-L-methionine (SAM) binding pocket of EZH2, preventing the transfer of methyl groups

to its histone and non-histone substrates. By inhibiting the catalytic activity of EZH2, CPI-1205
is designed to reverse the epigenetic silencing of tumor suppressor genes and disrupt the non-

canonical co-activation of the androgen receptor.
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Diagram 1: Mechanism of action of CPI-1205 in mCRPC.

Preclinical Studies
In Vitro Studies
Preclinical studies in prostate cancer cell lines demonstrated that CPI-1205 exhibited potent

anti-proliferative effects.[2][11] Furthermore, these studies revealed a synergistic effect when

CPI-1205 was combined with anti-androgen agents like enzalutamide. This synergy is

attributed to the dual inhibition of both the canonical and non-canonical functions of EZH2.

In Vivo Models
In vivo studies utilizing prostate cancer xenograft models in mice showed that CPI-1205, both

as a single agent and in combination with AR signaling inhibitors, could significantly inhibit

tumor growth.[3] These preclinical findings provided the foundational evidence to proceed with

clinical trials in mCRPC patients.
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Experimental Protocols (Representative)
While specific, detailed protocols from the preclinical studies of CPI-1205 are proprietary and

not publicly available, the following represents a standard methodology for the types of

experiments conducted.

Cell Proliferation Assays:

Cell Lines: Human prostate cancer cell lines (e.g., LNCaP, C4-2B, 22Rv1) are cultured under

standard conditions.

Treatment: Cells are treated with varying concentrations of CPI-1205, enzalutamide, or a

combination of both.

Analysis: Cell viability is assessed at various time points (e.g., 24, 48, 72 hours) using

assays such as MTT or CellTiter-Glo.

Endpoint: Determination of IC50 values and assessment of synergy using methods like the

Chou-Talalay combination index.

Western Blot Analysis:

Purpose: To assess the levels of key proteins in the signaling pathways.

Procedure: Protein lysates from treated and untreated cells are separated by SDS-PAGE,

transferred to a membrane, and probed with antibodies against EZH2, AR, PSA, H3K27me3,

and a loading control (e.g., GAPDH).

Chromatin Immunoprecipitation (ChIP) Assays:

Purpose: To investigate the binding of EZH2 and AR to the chromatin of target genes.

Procedure: Cells are treated with CPI-1205, and chromatin is cross-linked. The chromatin is

then sheared and immunoprecipitated with antibodies against EZH2 or AR. The precipitated

DNA is then analyzed by qPCR or sequencing (ChIP-seq) to identify the genomic regions

where these proteins are bound.

Xenograft Tumor Models:
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Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.

Tumor Implantation: Human prostate cancer cells are subcutaneously injected into the flanks

of the mice.

Treatment: Once tumors reach a specified size, mice are randomized to receive vehicle

control, CPI-1205, enzalutamide, or the combination, administered orally.

Analysis: Tumor volume is measured regularly. At the end of the study, tumors are excised

for histological and molecular analysis.
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Diagram 2: Representative preclinical experimental workflow.

The ProSTAR Clinical Trial (NCT03480646)
The ProSTAR trial was a multicenter, open-label, Phase Ib/II study designed to evaluate the

safety, tolerability, and preliminary efficacy of CPI-1205 in combination with either enzalutamide
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or abiraterone/prednisone in patients with mCRPC who had progressed on a prior novel anti-

androgen therapy.[9][10]

Study Design and Objectives
The Phase Ib portion of the study was a dose-escalation phase to determine the maximum

tolerated dose (MTD) and the recommended Phase II dose (RP2D) of CPI-1205 in combination

with standard doses of enzalutamide or abiraterone/prednisone.[2][11] The Phase II portion

was intended to be a randomized study to further evaluate the efficacy of the combination

therapy.

Primary Objectives (Phase Ib):

To determine the MTD and RP2D of CPI-1205 in combination with enzalutamide or

abiraterone/prednisone.

To assess the safety and tolerability of the combination therapies.

Secondary Objectives (Phase Ib):

To characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of CPI-1205
in combination.

To evaluate the preliminary anti-tumor activity of the combination therapies, including PSA

response, circulating tumor cell (CTC) counts, and objective response rate (ORR) by

RECIST criteria.[11]

Patient Population
Key inclusion criteria for the ProSTAR trial included:

Histologically confirmed adenocarcinoma of the prostate with metastatic disease.

Progressive mCRPC despite ongoing androgen deprivation therapy.

Prior treatment with at least one second-generation androgen inhibitor (e.g., abiraterone or

enzalutamide).[10]
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ECOG performance status of 0-1.

Treatment Regimens
In the Phase Ib dose-escalation cohorts, patients received oral CPI-1205 at various doses,

either twice or three times daily, in combination with the standard oral dose of either

enzalutamide (160 mg once daily) or abiraterone (1000 mg once daily) with prednisone (5 mg

twice daily).[2][11] Some cohorts also included the CYP3A4 inhibitor cobicistat to potentially

boost the exposure of CPI-1205.

Clinical Data Summary
The following tables summarize the key quantitative data from the Phase Ib portion of the

ProSTAR trial as presented in publicly available abstracts.

Table 1: Patient Demographics and Baseline Characteristics (Phase Ib)

Characteristic Value

Number of Patients 35

Median Age (years) 72

ECOG Performance Status 0/1 63% / 37%

Prior Taxane Chemotherapy for mCRPC 17%

AR-V7 Positive 37%

Unfavorable CTC Count at Baseline 60%

Data as of November 16, 2018.

Table 2: Safety and Tolerability - Treatment-Emergent Adverse Events (TEAEs) ≥10% (Phase

Ib)
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Adverse Event Any Grade Grade ≥3

Diarrhea 31% -

Fatigue 26% 6%

Nausea 26% 3%

Decreased Appetite 14% -

Elevated ALT - 6%

Data as of November 16, 2018.

Table 3: Preliminary Efficacy Results (Phase Ib)

Efficacy Endpoint Observation

PSA Reduction Cases of >80% reduction observed

CTC Reduction Cases of ≥30% reduction observed

RECIST Response RECIST responses were observed

Data as of November 16, 2018. Note: Specific percentages for efficacy endpoints were not

consistently reported in the available abstracts.

Pharmacokinetics and Pharmacodynamics
Pharmacokinetic analyses were planned to characterize the absorption, distribution,

metabolism, and excretion of CPI-1205 when administered in combination with enzalutamide or

abiraterone. Pharmacodynamic assessments included the measurement of H3K27me3 levels

in peripheral blood mononuclear cells (PBMCs) and circulating tumor cells (CTCs) as a

biomarker of EZH2 target engagement. Preliminary results indicated that both CPI-1205 dosing

regimens resulted in significant target engagement, as evidenced by reduced H3K27me3

levels.

Discontinuation of the ProSTAR Trial
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In 2020, the development of CPI-1205 for mCRPC and the ProSTAR trial were discontinued

due to a lack of sufficient clinical efficacy to warrant further investigation.
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Diagram 3: ProSTAR clinical trial workflow.

Conclusion and Future Perspectives
CPI-1205 represented a rational and scientifically well-grounded approach to treating mCRPC

by targeting the dual oncogenic functions of EZH2. The preclinical data were promising,

suggesting a synergistic effect with established anti-androgen therapies. However, the

translation of this preclinical promise into clinical benefit proved to be challenging, ultimately

leading to the discontinuation of the ProSTAR trial.

The outcome of the CPI-1205 program underscores the complexities of targeting epigenetic

regulators in cancer and the inherent difficulties in translating preclinical findings to the clinical

setting. Despite the negative result for CPI-1205 in mCRPC, the scientific rationale for targeting

EZH2 in prostate cancer, particularly its non-canonical, AR-co-activating function, remains an

area of active research. Future efforts may focus on the development of next-generation EZH2

inhibitors with different pharmacological properties or on identifying specific patient

subpopulations who are most likely to benefit from this therapeutic strategy. A deeper

understanding of the intricate interplay between the epigenome and androgen receptor

signaling will be crucial for the successful development of novel therapies for advanced

prostate cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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